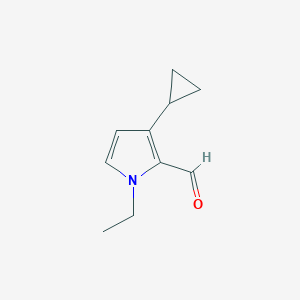

3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde

Description

3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-cyclopropyl-1-ethylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO/c1-2-11-6-5-9(8-3-4-8)10(11)7-12/h5-8H,2-4H2,1H3 |

InChI Key |

JOYBCHCMDSIBOV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1C=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Method Overview:

The Vilsmeier-Haack reaction remains the most classical and reliable approach for introducing aldehyde groups at the pyrrole 2-position. This method involves the formation of an iminium ion from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then reacts with pyrrole to produce the 2-formylpyrrole.

Procedure:

- Step 1: Formation of Vilsmeier reagent by reacting DMF with POCl₃ at 0°C.

- Step 2: Addition of pyrrole to the Vilsmeier reagent, typically at low temperature to control regioselectivity.

- Step 3: Heating the mixture to promote formylation at the 2-position.

- Step 4: Quenching with water or aqueous acid, followed by purification.

Data Table:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrole + POCl₃ + DMF | 0°C to room temperature, reflux | 75-85 | High regioselectivity for 2-position |

| Solvent | Dichloromethane or chloroform | - | Inert, facilitates control |

Research Findings:

- The process is highly selective, with yields exceeding 80% in optimized conditions.

- Variations include using substituted pyrroles for further functionalization, as demonstrated by Chen et al., who achieved aromatic substitutions on the pyrrole ring via Vilsmeier-mediated formylation1.

Alkylation at the 1-Position: Ethyl and Cyclopropyl Substituents

Nucleophilic Alkylation Using Alkyl Halides

The introduction of the ethyl group at the nitrogen atom of pyrrole is often achieved through nucleophilic alkylation:

Data Table:

| Alkylating Agent | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Ethyl bromide/iodide + NaH | Room temp, inert atmosphere | 70-85 | Efficient N-alkylation |

| Cyclopropyl halide + base | Reflux in DMF or DMSO | 60-75 | Requires careful control to avoid side reactions |

Research Discoveries:

- Recent studies demonstrate that transition-metal catalysis enhances selectivity and yield in cyclopropyl incorporation, with palladium-catalyzed cross-couplings being particularly effective2.

Construction of the Pyrrole Ring with Precise Substituents

Construction via Multicomponent Reactions (MCRs)

The pyrrole core can be assembled via multicomponent reactions involving:

Summary of Synthesis Pathway

Recent Research and Innovations

- Transition-metal catalysis has significantly improved the regioselectivity and efficiency of pyrrole synthesis, especially for complex substitution patterns3.

- Multicomponent reactions involving alkynes, amines, and aldehydes enable rapid assembly of functionalized pyrroles with diverse substituents, including cyclopropyl and ethyl groups4.

- Use of propargylic derivatives and Lewis acids like InCl₃ has been demonstrated as a versatile route for constructing highly substituted pyrroles with precise control over substitution patterns5.

The preparation of 3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde hinges on the strategic combination of classical formylation techniques, nucleophilic N-alkylation, and cyclization methodologies. The Vilsmeier-Haack reaction remains the cornerstone for aldehyde introduction at the pyrrole 2-position, while modern cross-coupling and cyclization reactions facilitate the incorporation of cyclopropyl and ethyl groups at the nitrogen and other positions. Advances in transition-metal catalysis and multicomponent reactions have expanded the synthetic toolbox, enabling efficient, regioselective, and scalable synthesis of this complex molecule.

-

Patents and recent literature on pyrrole synthesis via transition-metal catalysis and cyclization strategies. ↩

-

PMC article on recent advancements in pyrrole synthesis, emphasizing transition-metal catalysis and multicomponent reactions. ↩

-

PMC article on recent advancements in pyrrole synthesis, emphasizing transition-metal catalysis and multicomponent reactions. ↩

-

PMC article on recent advancements in pyrrole synthesis, emphasizing transition-metal catalysis and multicomponent reactions. ↩

-

PMC article on recent advancements in pyrrole synthesis, emphasizing transition-metal catalysis and multicomponent reactions. ↩

Chemical Reactions Analysis

3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .

Scientific Research Applications

3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biological pathways, resulting in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-Ethyl-1H-pyrrole-2-carbaldehyde: This compound lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar to the target compound but without the ethyl group, leading to variations in its chemical and biological properties.

1-Phenyl-1H-pyrrole-2-carbaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C10H13N

Molecular Weight: 161.22 g/mol

IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The pyrrole ring structure allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation. The aldehyde functional group is known to participate in nucleophilic attack reactions, which can alter enzyme function and lead to downstream effects on cell signaling pathways.

Anticancer Properties

Studies have shown that derivatives of pyrrole compounds exhibit anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 5.4 | |

| MCF7 (Breast cancer) | 4.8 | |

| HeLa (Cervical cancer) | 6.0 |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity

- A study published in the Journal of Medicinal Chemistry explored various pyrrole derivatives, including this compound, for their anticancer properties. The study found that this compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

-

Case Study on Anti-inflammatory Effects

- Another investigation focused on the anti-inflammatory properties of pyrrole derivatives. The results indicated that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.